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Compound of Interest

Compound Name: Fmoc-Asp(OtBu)-OSu

Cat. No.: B557537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Asp(OtBu)-OSu, a critical

building block in solid-phase peptide synthesis (SPPS). The document details its chemical

properties, experimental protocols for its use, and a discussion of key considerations for its

application in research and drug development.

Chemical and Physical Properties
Fmoc-L-Asp(OtBu)-OSu, with the full chemical name N-α-(9-Fluorenylmethoxycarbonyl)-L-

aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester, is a widely used derivative of

aspartic acid in Fmoc-based peptide synthesis. The Fmoc group provides temporary protection

of the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group.

The N-hydroxysuccinimide (OSu) ester is a pre-activated form that facilitates efficient coupling

to the free amino group of the growing peptide chain.

A summary of its key quantitative data is presented in the table below.
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Property Value

CAS Number 78553-23-8[1]

Molecular Formula C27H28N2O8

Molecular Weight 508.52 g/mol [1]

Appearance White to off-white powder

Melting Point 128-132 °C

Optical Activity [α]20/D −31±1°, c = 1% in DMF

Storage Temperature -20°C

Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Asp(OtBu)-OSu serves as a crucial reagent for the introduction of aspartic acid

residues into a peptide sequence during SPPS. Its pre-activated OSu ester allows for direct

and efficient coupling to the N-terminal amine of the peptide chain attached to the solid support,

often without the need for additional coupling reagents. This can streamline the synthesis

process.

The general workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-
Asp(OtBu)-OSu, into a growing peptide chain via SPPS is illustrated below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://tools.thermofisher.com/content/sfs/brochures/cms_040654.pdf
https://tools.thermofisher.com/content/sfs/brochures/cms_040654.pdf
https://www.benchchem.com/product/b557537?utm_src=pdf-body
https://www.benchchem.com/product/b557537?utm_src=pdf-body
https://www.benchchem.com/product/b557537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resin with N-terminal amine

Coupling

Fmoc-Asp(OtBu)-OSu

Resin-bound peptide
with new Asp residue

Formation of
peptide bond

Washing (DMF)
Fmoc Deprotection

(e.g., 20% Piperidine in DMF)
Resin-bound peptide

with free N-terminal amine

Removal of
Fmoc group

Washing (DMF)

Cleavage from Resin
& Side-chain Deprotection

(e.g., TFA cocktail)
After final cycle

Ready for next
coupling cycle

Next Amino Acid

Purified Peptide

Click to download full resolution via product page

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols
The following is a generalized protocol for the use of Fmoc-Asp(OtBu)-OSu in manual Fmoc

SPPS. The specific resin, scale, and other reagents may require optimization based on the

target peptide sequence.

3.1. Materials and Reagents

Fmoc-Asp(OtBu)-OSu

Solid support (e.g., Rink Amide resin, Wang resin) pre-loaded with the C-terminal amino

acid.

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade
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Piperidine

Diisopropylethylamine (DIPEA)

Coupling reagents (if not using the OSu ester directly), e.g., HBTU, HATU, HOBt.

Trifluoroacetic acid (TFA)

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

Diethyl ether, cold

3.2. Step-by-Step Protocol

Step 1: Resin Swelling

Place the desired amount of resin in a reaction vessel.

Add DMF to swell the resin for at least 30 minutes.

Drain the DMF.

Step 2: Fmoc Deprotection

Add a solution of 20% piperidine in DMF to the resin.

Agitate the mixture for 3 minutes and drain.

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of

piperidine.

Step 3: Coupling of Fmoc-Asp(OtBu)-OSu

Dissolve Fmoc-Asp(OtBu)-OSu (1.5 to 3 equivalents relative to the resin loading) in a

minimal amount of DMF.

Add the solution to the deprotected resin.
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Add DIPEA (1 equivalent) to neutralize the resin.

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A

negative result (yellow beads) indicates a complete reaction.

If the reaction is incomplete, the coupling step can be repeated.

Step 4: Washing

After a complete coupling, drain the reaction solution.

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove

excess reagents and byproducts.

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Step 5: Cleavage and Side-Chain Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group has been

removed, wash the resin with DCM and dry it under vacuum.

Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The

choice of scavengers depends on the peptide sequence.

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional

agitation.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Step 6: Peptide Precipitation and Purification
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Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl

ether.

Centrifuge the mixture to pellet the peptide.

Wash the peptide pellet with cold diethyl ether two more times.

Dry the crude peptide pellet under vacuum.

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-

HPLC).

Key Considerations and Troubleshooting
Aspartimide Formation: A significant side reaction when using aspartic acid derivatives in Fmoc

SPPS is the formation of a five-membered succinimide ring, known as an aspartimide. This can

occur during the piperidine-mediated Fmoc deprotection step. Aspartimide formation can lead

to the formation of β-aspartyl peptide impurities and racemization. To minimize this, it is

recommended to use milder deprotection conditions (e.g., lower piperidine concentration,

shorter reaction times) or to use specialized protecting groups on the preceding amino acid.

Coupling Efficiency: While the OSu ester is pre-activated, for sterically hindered couplings or

"difficult sequences," the addition of a coupling activator such as HOBt may be beneficial. In

such cases, using the corresponding Fmoc-Asp(OtBu)-OH with standard coupling reagents like

HBTU or HATU might be a better alternative.

Applications in Drug Development
Fmoc-Asp(OtBu)-OSu is a fundamental building block in the synthesis of peptide-based

therapeutics and research tools. It has been utilized in the synthesis of:

Peptaibols: A class of antimicrobial peptides.

Adenosine Derivatives: Including inhibitors of the human ADP-ribosylhydrolase

macrodomain-containing protein 1 (MacroD1), an enzyme implicated in various cellular

processes and a potential therapeutic target.
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The ability to precisely incorporate aspartic acid residues is critical for the biological activity and

structural integrity of many therapeutic peptides.

This guide provides a foundational understanding of the use of Fmoc-Asp(OtBu)-OSu in

peptide synthesis. Researchers should always consult the relevant literature and perform

small-scale trial syntheses to optimize conditions for their specific peptide of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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